molecular formula C18H19F6NO4 B12097413 (3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B12097413
M. Wt: 427.3 g/mol
InChI Key: UAMNJUGYGLUHDQ-UHFFFAOYSA-N
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Description

“(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid” is a complex organic compound with a fascinating structure. Let’s break it down:

    Chirality: The compound is chiral, with two stereocenters at positions 3 and 4.

    Functional Groups:

Preparation Methods

Synthetic Routes: The synthetic routes for this compound can vary, but one approach involves the following steps:

    Asymmetric Synthesis: Begin with an enantioselective synthesis to obtain the desired chirality at positions 3 and 4.

    Pyrrolidine Ring Formation: Construct the pyrrolidine ring using appropriate reagents and conditions.

    Trifluoromethylation: Introduce the trifluoromethyl group using a radical-based method or other suitable reactions.

    Esterification: Attach the isobutyl ester group to the carboxylic acid.

Industrial Production: Industrial-scale production typically involves optimization of the synthetic route for efficiency, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Substitution reactions at the phenyl ring or pyrrolidine nitrogen.

    Hydrolysis: Ester hydrolysis to yield the free acid.

Common Reagents:

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Materials Science: For designing novel materials with specific properties.

    Agrochemicals: As a building block for crop protection agents.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways.

Properties

Molecular Formula

C18H19F6NO4

Molecular Weight

427.3 g/mol

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H19F6NO4/c1-16(2,3)29-15(28)25-7-12(13(8-25)14(26)27)9-4-10(17(19,20)21)6-11(5-9)18(22,23)24/h4-6,12-13H,7-8H2,1-3H3,(H,26,27)

InChI Key

UAMNJUGYGLUHDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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